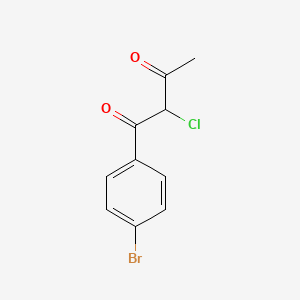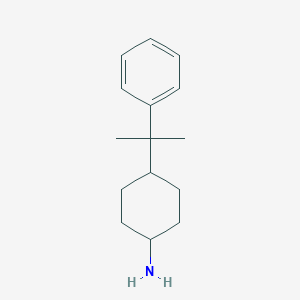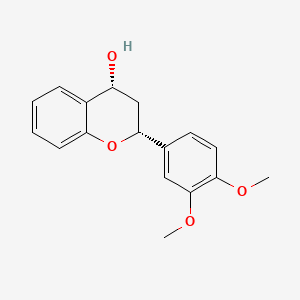![molecular formula C16H24O3S2 B14406208 benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-67-1](/img/structure/B14406208.png)
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the properties of benzoic acid and a dithiolan derivative. Benzoic acid is a well-known aromatic carboxylic acid, while the dithiolan moiety introduces sulfur atoms into the structure, potentially altering its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.
Attachment of the Pentyl Group: The pentyl group is introduced via alkylation reactions, often using pentyl halides in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid, which can be achieved through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Benzoic acid derivatives with additional functional groups.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dithiolan moiety may interact with thiol groups in proteins, affecting their function. The benzoic acid component can influence cellular processes through its interaction with various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Benzyl Alcohol: An aromatic alcohol with applications in perfumery and as a solvent.
Dithiolan Derivatives: Compounds containing the dithiolan ring, known for their unique chemical properties.
Uniqueness
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is unique due to the combination of the benzoic acid and dithiolan moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in simpler compounds.
Properties
CAS No. |
88101-67-1 |
|---|---|
Molecular Formula |
C16H24O3S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C9H18OS2.C7H6O2/c1-2-3-4-5-9-11-7-8(6-10)12-9;8-7(9)6-4-2-1-3-5-6/h8-10H,2-7H2,1H3;1-5H,(H,8,9)/t8-,9+;/m0./s1 |
InChI Key |
YPRNXIWXKOHLNU-OULXEKPRSA-N |
Isomeric SMILES |
CCCCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
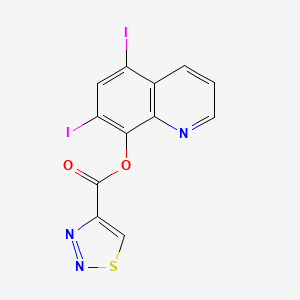
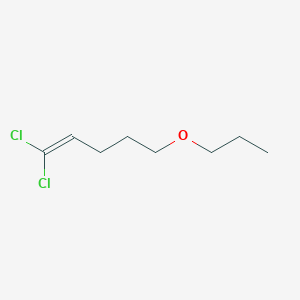
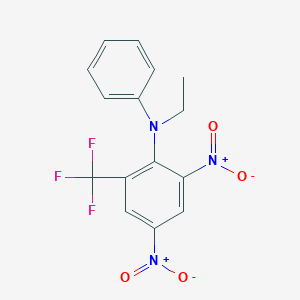
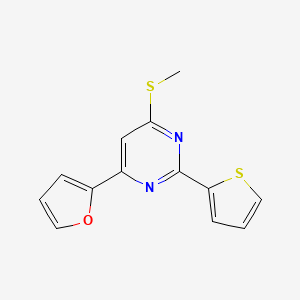
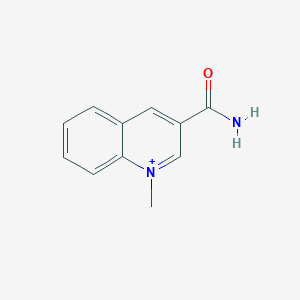
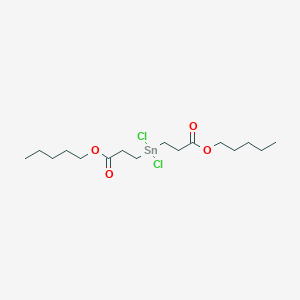
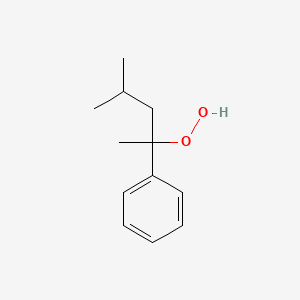
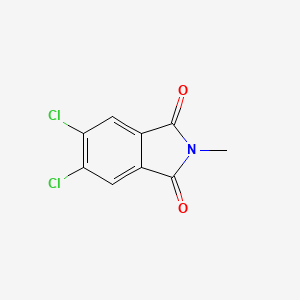
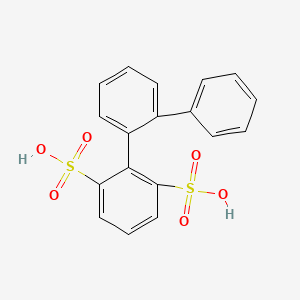
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
